molecular formula C12H24O6 B1580499 Hexyl D-glucoside CAS No. 54549-24-5

Hexyl D-glucoside

Cat. No. B1580499
CAS RN: 54549-24-5
M. Wt: 264.31 g/mol
InChI Key: JVAZJLFFSJARQM-OZRWLHRGSA-N
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Description

Hexyl D-glucoside is a type of glucoside that is chemically derived from glucose . It is commonly used as a surfactant and emulsifier in various commercial products, such as cosmetics, personal care products, and household cleaners . It is known for its ability to solubilize and stabilize oil-in-water emulsions, making it particularly useful in formulating skincare and haircare products . It is also an extensively employed solubilization compound and detergent in drug formulations and research .


Synthesis Analysis

Hexyl β-d-glucoside was synthesized at 1 mM using immobilized β-glucosidase with 2.0 M glucose solution with 1-hexanol . The continuous production of hexyl glucoside was achieved by its extractive recovery with 1-hexanol, and 4.9 g of product was obtained during a one week operation using a 26.5 ml reactor .


Molecular Structure Analysis

The molecular formula of Hexyl D-glucoside is C12H24O6 . Its average mass is 264.315 Da and its monoisotopic mass is 264.157288 Da .


Chemical Reactions Analysis

Glucosides, including Hexyl D-glucoside, are common in plants and can be hydrolyzed by purely chemical means, or decomposed by fermentation or enzymes . The simplest glucosides are the alkyl ethers which have been obtained by reacting hydrochloric acid on alcoholic glucose solutions .


Physical And Chemical Properties Analysis

Hexyl D-glucoside has a molecular formula of C12H24O6 . Its average mass is 264.315 Da and its monoisotopic mass is 264.157288 Da .

Scientific Research Applications

Synthesis and Biotechnological Applications

  • Continuous Synthesis Process : Hexyl β-D-glucoside can be synthesized continuously in aqueous phase using immobilized β-glucosidase. This process involves the use of glucose solution and 1-hexanol, allowing for efficient production over extended periods (Kobayashi et al., 2000).
  • Biodegradable Surfactant Production : As a new-generation biodegradable surfactant, hexyl α-glucoside shows promising emulsifying and wetting properties. It's synthesized using the α-glucosidase activity of a novel strain of Microbacterium paraoxydans, indicating its potential in environmentally friendly applications (Ojha et al., 2013).

Flavor and Fragrance Industry

  • Flavor Glycosides in Wine : Hexyl β-D-glucoside can release hexanol in the mouth during wine consumption, potentially contributing to the perceived flavor. This is due to the activity of glucosidase enzymes present in the oral microflora (Hemingway et al., 1999).

Pharmacological and Health Applications

  • Life Span Extension : D-Glucosamine, which shares a structural similarity with hexyl D-glucoside, has been shown to extend life span in nematodes and mice by affecting glucose metabolism and promoting mitochondrial biogenesis (Weimer et al., 2014).
  • Photo-Protection in Pharmaceuticals : Hexyl glucoside demonstrates a photo-protective effect against light-induced oxidation of monoclonal antibodies, which is significant for the stability of pharmaceutical products (Adem et al., 2014).

Biochemical Research and Analysis

  • Enzymatic Synthesis : β-Glucosidase can be used for the enzymatic synthesis of hexyl-β-D-glucoside, showing the potential of hexyl D-glucoside in studying enzyme activity and properties (Gräber et al., 2010).
  • Role in Biochemical Pathways : The interaction of hexyl glucosides with glucose transporters, as evidenced by their inhibition of sodium D-glucose cotransport, can provide insights into biochemical pathways and receptor functions (Raja et al., 2004).

Cosmetics and Personal Care

  • Analytical Methods in Cosmetic Products : Hexyl glucoside's components can be separated and identified using techniques like thin-layer chromatography and 1H NMR, useful in the quality control of cosmetic products (Fu, 2014).

Safety And Hazards

Hexyl D-glucoside should be handled with care to avoid direct contact with skin, eyes, and inhalation of dust . Protective measures such as wearing chemical impermeable gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Hexyl D-glucoside is a valuable compound in various industries, particularly in cosmetics and pharmaceuticals . Its excellent solubilizing properties make it a key ingredient in many formulations . Future research and development may focus on improving its synthesis process and exploring new applications in different fields .

properties

IUPAC Name

(3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZJLFFSJARQM-OZRWLHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041843
Record name D-Glucopyranoside, hexyl
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Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name D-Glucopyranoside, hexyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Hexyl D-glucoside

CAS RN

54549-24-5
Record name Hexyl D-glucopyranoside
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Record name Hexyl D-glucoside
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Record name D-Glucopyranoside, hexyl
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Record name D-Glucopyranoside, hexyl
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Record name Hexyl D-glucoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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